molecular formula C6H3F2NO B12633849 5,6-Difluoronicotinaldehyde

5,6-Difluoronicotinaldehyde

Cat. No.: B12633849
M. Wt: 143.09 g/mol
InChI Key: JFKTYXKBSWABMV-UHFFFAOYSA-N
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Description

5,6-Difluoronicotinaldehyde is a chemical compound with the molecular formula C6H3F2NO and a molecular weight of 143.09 g/mol . It is a derivative of nicotinaldehyde, where two hydrogen atoms on the pyridine ring are replaced by fluorine atoms at the 5 and 6 positions. This compound is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoronicotinaldehyde typically involves the fluorination of nicotinaldehyde. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature to ensure high yield and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: 5,6-Difluoronicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 5,6-difluoronicotinic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert it to 5,6-difluoronicotinalcohol using reducing agents such as sodium borohydride.

    Substitution: The aldehyde group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or hydrazines in the presence of a catalyst.

Major Products:

Scientific Research Applications

5,6-Difluoronicotinaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.

    Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Employed in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 5,6-Difluoronicotinaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and binding affinity to certain enzymes and receptors. This compound can inhibit enzyme activity by forming stable complexes, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 5,6-Difluoronicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and high reactivity.

Properties

Molecular Formula

C6H3F2NO

Molecular Weight

143.09 g/mol

IUPAC Name

5,6-difluoropyridine-3-carbaldehyde

InChI

InChI=1S/C6H3F2NO/c7-5-1-4(3-10)2-9-6(5)8/h1-3H

InChI Key

JFKTYXKBSWABMV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)F)C=O

Origin of Product

United States

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